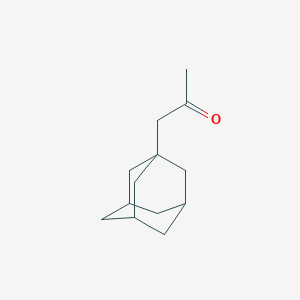

1-Adamantan-1-yl-propan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to 1-Adamantan-1-yl-propan-2-one involves several steps, including esterification, alkylation, and cyclization processes. For instance, esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which exhibit high biological activity, were synthesized through alkylation of previously synthesized thiols with corresponding esters of 2-chloroacetic acid (Odyntsova).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds, such as 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, have been analyzed using spectroscopic methods and computational tools, revealing insights into their electronic and structural characteristics (Sebastian et al., 2014).

Chemical Reactions and Properties

1-Adamantan-1-yl-propan-2-one and its derivatives undergo various chemical reactions, including intramolecular cyclization and Wagner–Meerwein rearrangement, leading to the formation of complex structures with potential biological applications. The reactivity and reaction pathways of these compounds are influenced by their adamantyl group and molecular configuration (Shadrikova et al., 2020).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of 1-Adamantan-1-yl-propan-2-one derivatives have been characterized, providing valuable information for their practical applications and synthesis processes. Esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, for example, exhibit high biological activity and solubility in water, making them attractive for further studies (Odyntsova).

Chemical Properties Analysis

The chemical properties of 1-Adamantan-1-yl-propan-2-one derivatives, such as reactivity, stability, and electronic characteristics, have been extensively studied using spectroscopic techniques and theoretical calculations. These studies reveal the compound's potential for application in various fields, including as bioactive agents and in materials science (Sebastian et al., 2014).

科学的研究の応用

Novel Anti-inflammatory Agents

A study explored the properties of a compound structurally related to 1-Adamantan-1-yl-propan-2-one, specifically 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, which shows promise as a potential anti-inflammatory agent. The research involved a detailed analysis of its molecular structure, electronic properties, and vibrational spectra, providing insights into its biological activity mechanism (Al-Tamimi et al., 2014).

Chemical Synthesis and Structural Analysis

Another study focused on the synthesis of 1-(Adamantan-1-yl)-1H-1,2,3-triazoles and their salts through adamantylation processes. This research highlights the specific chemical properties and reactivities of adamantane derivatives, which are relevant to a range of scientific applications (Суханов et al., 2019).

Crystal and Molecular Structure Studies

In a related study, novel adamantyl derivatives of N-Aryl substituted 3-Hydroxy-2-methylpyridine-4-ones were synthesized and characterized. The research provided valuable information on the crystal and molecular structures of these compounds, which is essential for understanding their potential scientific applications (Petrović Peroković et al., 2013).

Nonlinear Optical Applications

A study conducted by Rosline Sebastian et al. (2014) investigated the molecular structure and properties of a compound related to 1-Adamantan-1-yl-propan-2-one, specifically 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione. This research is significant for understanding the nonlinear optical applications of such compounds (Rosline Sebastian et al., 2014).

Neurobiological Applications

Joubert (2018) identified 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile as a neurobiological fluorescent ligand. This compound's synthesis and crystallization, along with its potential in receptor and enzyme binding affinity assays, highlight its scientific relevance (Joubert, 2018).

将来の方向性

: Dybowski, M. P., Holowinski, P., Typek, R., & Dawidowicz, A. L. (2021). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 39(1), 230–239. Link

: Synthesis of 1-(Adamantan-1-yl)propane-1,2-diamine and 1-(Adamantan-1-yl)propan-1-one. Russian Journal of Organic Chemistry, 49(3), 442–444. Link

: Sigma-Aldrich. 1-(Adamantan-1-yl)propan-1-one AldrichCPR. Link

特性

IUPAC Name |

1-(1-adamantyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDPAFBRBBMNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395046 |

Source

|

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantan-1-yl-propan-2-one | |

CAS RN |

19835-39-3 |

Source

|

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)